The synthesis of 3-Bromo-1H-indazole-6-carboxylic acid typically involves two main steps: bromination and carboxylation.
The molecular structure of 3-Bromo-1H-indazole-6-carboxylic acid is defined by its unique arrangement of atoms that contribute to its chemical properties and reactivity.
3-Bromo-1H-indazole-6-carboxylic acid can participate in various chemical reactions due to its functional groups.
The mechanism of action of 3-Bromo-1H-indazole-6-carboxylic acid is primarily linked to its interactions with biological targets.
The compound's carboxylic acid group allows it to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromine atom may enhance binding affinity due to its electronegative nature, which can stabilize interactions with target molecules.
Research indicates that derivatives of this compound exhibit significant anticancer properties by modulating pathways involved in cell proliferation and apoptosis .
Understanding the physical and chemical properties of 3-Bromo-1H-indazole-6-carboxylic acid is crucial for its application in research and industry.
The compound is stable under normal conditions but should be stored away from strong bases and oxidizing agents.
3-Bromo-1H-indazole-6-carboxylic acid has diverse applications across various scientific fields:
Research may focus on exploring further biological activities, optimizing synthetic routes for better yields, and investigating potential applications in drug discovery.
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—serves as a privileged scaffold in drug design. Its structural duality enables versatile interactions with biological targets, particularly through hydrogen bonding via the pyrazole nitrogen atoms (N1 and N2). This is exemplified by FDA-approved therapeutics such as niraparib (poly-ADP ribose polymerase inhibitor) and pazopanib (tyrosine kinase inhibitor), where the indazole core contributes critical binding affinity [7]. The 1H-indazole tautomer predominates due to its thermodynamic stability, which is ~15 kJ·mol⁻¹ lower in energy than the 2H-tautomer [7] [6].
Introduction of a carboxylic acid moiety, as in 3-bromo-1H-indazole-6-carboxylic acid (molecular formula: C₈H₅BrN₂O₂; MW: 241.04 g/mol), enhances the pharmacophore’s versatility [1] [9]. The carboxyl group confers:
Table 1: Key Structural Features of 1H-Indazole Derivatives
Feature | Role in Drug Design | Example in Therapeutics |
---|---|---|
Pyrazole N1/N2 | Hydrogen bond donation/acceptance; anchoring to kinase ATP pockets | Axitinib (VEGFR inhibition) [7] |
Carboxylic acid | Solubility enhancement; salt formation; bioisostere for phosphates or tetrazoles | Bendazac (anti-inflammatory) [7] |
Aromatic system | π-Stacking with hydrophobic residues; planar geometry for membrane penetration | Pazopanib (angiogenesis inhibitor) [7] |
Halogenation—particularly bromination—at the C3 position of indazole dramatically alters electronic and steric properties. Bromine’s large atomic radius (114 pm) and moderate electronegativity (2.96) induce:
In 3-bromo-1H-indazole-6-carboxylic acid, the bromine atom synergizes with the carboxylic acid to influence acidity. The meta-positioning of bromine relative to the carboxyl group lowers the experimental pKₐ to ~3.2 (predicted: 10.25 ± 0.40) , enhancing ionization under physiological conditions. This ionization promotes interactions with cationic residues in enzyme active sites, as demonstrated in phosphoinositide 3-kinase (PI3K) inhibition studies [4].
Table 2: Comparative Effects of Halogen Substituents on Indazole Bioactivity
Halogen | Bond Length (C-X, pm) | Electronegativity | Key Biological Influence |
---|---|---|---|
Br | 183 | 2.96 | Enhanced kinase inhibition; metabolic stability [4] |
Cl | 176 | 3.16 | Moderate electronic effects; reduced steric hindrance |
F | 134 | 3.98 | Strong electron withdrawal; hydrogen bonding mimicry [4] |
Positional isomerism critically dictates the pharmacological profile of indazole carboxylic acids. The C6-carboxyl derivative exhibits distinct advantages over C4, C5, or C7 analogs:
Comparative studies reveal stark functional differences:
Table 3: Properties of Positional Isomers of Brominated Indazole Carboxylic Acids
Isomer | Molecular Weight (g/mol) | Key Applications | Notable Properties |
---|---|---|---|
3-Bromo-1H-indazole-6-carboxylic acid | 241.04 | Kinase inhibitor synthesis; metal-organic frameworks | Optimal solubility (logP: 2.1); planar conformation [1] [9] |
3-Bromo-1H-indazole-4-carboxylic acid | 241.04 | Antibacterial agents | Steric hindrance limits coupling reactions |
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | 259.03 | PI3K inhibition | Enhanced target affinity; reduced solubility (logP: 2.8) [4] |
The 6-carboxyl isomer’s versatility is further evidenced in multi-step syntheses, where it serves as a precursor to aldehydes (via reduction), amides (via peptide coupling), and heterocyclic fused systems . Its positional advantage underpins its prevalence in oncology and inflammation drug candidates.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7